molecular formula C11H16N2OS2 B14680049 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- CAS No. 34255-45-3

4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo-

Cat. No.: B14680049
CAS No.: 34255-45-3
M. Wt: 256.4 g/mol
InChI Key: MIOJSHGZYGNCOI-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- is a heterocyclic compound that contains a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- typically involves the reaction of a thiazolidinone derivative with an appropriate piperidine derivative under specific conditions. Common reagents used in the synthesis may include:

  • Thiazolidinone derivatives
  • Piperidine derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the thioxo group to a thiol

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying biological processes

    Medicine: Potential therapeutic applications due to its biological activity

    Industry: Use in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone derivatives with different substituents
  • Piperidine-containing compounds with similar structures

Uniqueness

The uniqueness of 4-Thiazolidinone, 3-ethyl-5-(1-piperidinylmethylene)-2-thioxo- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

34255-45-3

Molecular Formula

C11H16N2OS2

Molecular Weight

256.4 g/mol

IUPAC Name

3-ethyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H16N2OS2/c1-2-13-10(14)9(16-11(13)15)8-12-6-4-3-5-7-12/h8H,2-7H2,1H3

InChI Key

MIOJSHGZYGNCOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN2CCCCC2)SC1=S

Origin of Product

United States

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